NSC 21344
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
NSC 21344 is an organic compound with the molecular formula C20H14O4 and a molecular weight of 318.32 g/mol . This compound is characterized by its two hydroxyphenyl groups attached to a benzene ring through methanone linkages. It is known for its applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of NSC 21344 typically involves the reaction of 1,3-dibromobenzene with 4-hydroxybenzophenone under specific conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide (DMF), at elevated temperatures. The reaction mixture is then purified using column chromatography to obtain the desired product.
Industrial Production Methods
Industrial production methods for this compound involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
NSC 21344 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form quinones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to produce corresponding alcohols.
Substitution: The compound can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, to introduce different functional groups onto the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohols and related derivatives.
Substitution: Nitro, sulfo, and halogenated derivatives of the original compound.
Scientific Research Applications
NSC 21344 has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: Studied for its potential biological activities, including antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, dyes, and pigments.
Mechanism of Action
The mechanism of action of NSC 21344 involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes or receptors, leading to the modulation of biochemical pathways. The compound’s hydroxyphenyl groups are crucial for its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
Bisphenol A: 4,4’-(propane-2,2-diyl)diphenol
Bisphenol S: 4,4’-sulfonyldiphenol
Bisphenol F: 4,4’-(methylenedi-4,1-phenylene)diphenol
Uniqueness
NSC 21344 is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties
Properties
CAS No. |
5436-05-5 |
---|---|
Molecular Formula |
C20H14O4 |
Molecular Weight |
318.3 g/mol |
IUPAC Name |
[3-(4-hydroxybenzoyl)phenyl]-(4-hydroxyphenyl)methanone |
InChI |
InChI=1S/C20H14O4/c21-17-8-4-13(5-9-17)19(23)15-2-1-3-16(12-15)20(24)14-6-10-18(22)11-7-14/h1-12,21-22H |
InChI Key |
HVYBCWHAJRYTCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)C(=O)C2=CC=C(C=C2)O)C(=O)C3=CC=C(C=C3)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.